

# Chemical and physical properties of 2,4,6-Triaminoquinazoline

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Compound of Interest

Compound Name: 2,4,6-Triaminoquinazoline

Cat. No.: B080964

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An In-depth Technical Guide on the Chemical and Physical Properties of **2,4,6- Triaminoquinazoline** 

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of **2,4,6-Triaminoquinazoline**, a quinazoline derivative of interest in medicinal chemistry. The information is presented to support research and development activities, with a focus on structured data, and an acknowledgment of the current gaps in experimental protocols and biological activity data.

# **Chemical and Physical Properties**

Quantitative data for **2,4,6-Triaminoquinazoline** (CAS Number: 13741-90-7) are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental validation.



Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>9</sub> N <sub>5</sub>	-
Molecular Weight	175.19 g/mol	-
Melting Point	255-257 °C	[1]
Boiling Point (Predicted)	560.5 ± 58.0 °C	[1]
Density (Predicted)	1.499 ± 0.06 g/cm <sup>3</sup>	[1]
pKa (Predicted)	8.06 ± 0.30	[1]

# **Experimental Protocols**

A detailed, experimentally validated protocol for the synthesis of **2,4,6-Triaminoquinazoline** is not readily available in the surveyed scientific literature. However, general synthetic strategies for aminoquinazolines can provide a foundational approach for its preparation.

General Synthetic Approach for 4-Aminoquinazoline Derivatives:

One common method for the synthesis of 4-aminoquinazoline derivatives involves a multi-step process starting from anthranilic acid derivatives. This typically includes the formation of a quinazolinone intermediate, followed by chlorination and subsequent amination.[2]

A generalized workflow for such a synthesis is depicted below.



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Caption: General synthetic workflow for 4-aminoquinazoline derivatives.

Note: The specific reagents, reaction conditions (temperature, time, solvents), and purification methods would need to be optimized for the synthesis of **2,4,6-Triaminoquinazoline**. The introduction of the amino groups at the 2 and 6 positions would require specific starting



materials or additional functionalization steps that are not detailed in the general literature for this particular compound.

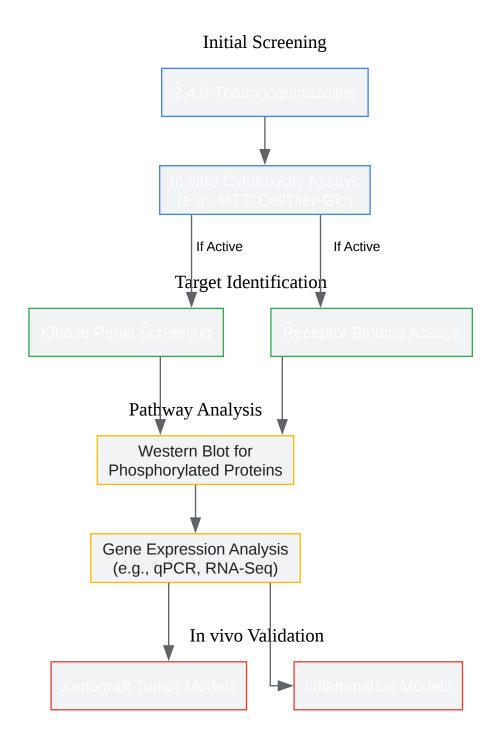
# **Biological Activity and Signaling Pathways**

Currently, there is a notable absence of published research detailing the specific biological activities or mechanisms of action for **2,4,6-Triaminoquinazoline**. While the broader class of quinazoline derivatives has been extensively studied and shown to exhibit a wide range of pharmacological effects, including anticancer and anti-inflammatory activities, this specific molecule remains largely uncharacterized in the public domain.[3][4]

Many quinazoline-based compounds exert their effects by interacting with key signaling pathways involved in cell proliferation, survival, and inflammation. For instance, some derivatives are known to be inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial nodes in cancer signaling.[5]

A hypothetical logical workflow for investigating the biological activity of a novel quinazoline derivative like **2,4,6-Triaminoquinazoline** is presented below. This workflow outlines a standard screening cascade used in drug discovery.





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Caption: Hypothetical workflow for biological evaluation of **2,4,6-Triaminoquinazoline**.

### Conclusion



**2,4,6-Triaminoquinazoline** is a chemical entity with defined basic physical and chemical properties. However, a significant opportunity exists for further research to establish detailed experimental protocols for its synthesis and to explore its potential biological activities. The rich pharmacology of the quinazoline scaffold suggests that **2,4,6-Triaminoquinazoline** could be a valuable molecule for investigation in various therapeutic areas. Future studies should focus on developing a reliable synthetic route and performing comprehensive biological screening to elucidate its mechanism of action and potential signaling pathway interactions.

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